2-(4-chlorophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the chlorophenoxy group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinazolinone derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound may have potential as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with similar biological activities.
4-chlorophenoxyacetic acid: A compound with a similar chlorophenoxy group but different overall structure.
N-phenylacetamide: A compound with a similar acetamide linkage but different aromatic substituents.
Uniqueness
2-(4-chlorophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H16ClN3O3 |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H16ClN3O3/c23-16-10-12-17(13-11-16)29-14-20(27)25-26-21(15-6-2-1-3-7-15)24-19-9-5-4-8-18(19)22(26)28/h1-13H,14H2,(H,25,27) |
InChI Key |
NTFBOIYPYJXALW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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